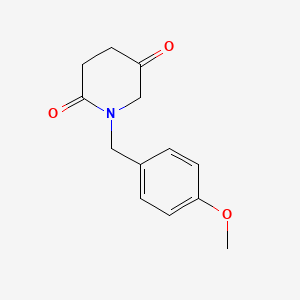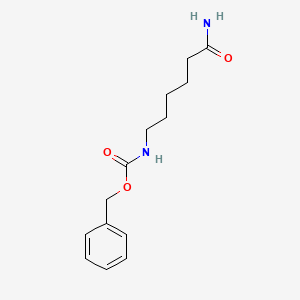
3-(1-Methyl-1-oxido-2-pyrrolidinyl)pyridine 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide is a derivative of nicotine, a well-known alkaloid found in tobacco plants. This compound is of interest due to its potential biological activities and its role in the metabolism of nicotine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide typically involves the oxidation of nicotine. Common oxidizing agents used in this process include hydrogen peroxide or peracids under controlled conditions to ensure the selective formation of the di-N-oxide derivative.
Industrial Production Methods
Industrial production methods for (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide would likely involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields.
化学反应分析
Types of Reactions
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction reactions can revert the compound back to nicotine or other partially reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Metal hydrides, catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction might yield nicotine, while substitution could produce a variety of N-substituted derivatives.
科学研究应用
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on biological systems, particularly in relation to nicotine metabolism.
Medicine: Potential therapeutic applications due to its interaction with nicotinic acetylcholine receptors.
Industry: Could be used in the development of nicotine-related products or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of (1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide involves its interaction with nicotinic acetylcholine receptors. By binding to these receptors, it can modulate neurotransmitter release and influence various physiological processes. The exact pathways and molecular targets involved would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
Nicotine: The parent compound, widely studied for its biological effects.
Nicotine N-oxide: A mono-oxidized derivative of nicotine.
Anabasine: Another alkaloid found in tobacco with similar biological activities.
Uniqueness
(1’R, 2’S)-Nicotine 1,1’-Di-N-Oxide is unique due to its specific stereochemistry and the presence of two N-oxide groups, which can significantly alter its chemical and biological properties compared to nicotine and other related compounds.
属性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
3-[(2S)-1-methyl-1-oxidopyrrolidin-1-ium-2-yl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H14N2O2/c1-12(14)7-3-5-10(12)9-4-2-6-11(13)8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-,12?/m0/s1 |
InChI 键 |
GSXMRZNVDIMTTQ-NUHJPDEHSA-N |
手性 SMILES |
C[N+]1(CCC[C@H]1C2=C[N+](=CC=C2)[O-])[O-] |
规范 SMILES |
C[N+]1(CCCC1C2=C[N+](=CC=C2)[O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-[(5-methyl-1,2-oxazol-3-yl)sulfonylamino]phenyl]acetamide](/img/structure/B13711557.png)
![4-[[2-[5-[[Boc(2-methoxyethyl)amino]methyl]-2-pyridyl]-7-thieno[3,2-b]pyridyl]oxy]aniline](/img/structure/B13711560.png)
![4-[4-(4-Boc-1-piperazinyl)-1-piperidyl]benzoic Acid](/img/structure/B13711563.png)
![5-(Trifluoromethoxy)benzo[d][1,3]dioxole](/img/structure/B13711569.png)







![(5-Amino-4'-methyl-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13711618.png)

